2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride
Description
The compound 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a phenyl group at position 1 and a methyl(2-chlorobenzyl)amino group at position 2. Its hydrochloride salt enhances stability and solubility for pharmaceutical or forensic applications. Structurally, it shares features with other aminoketones, including a ketone group and aromatic substituents, which influence its physicochemical and pharmacological properties .
Key structural attributes:
- Aromatic substitution: A phenyl ring at position 1 and a 2-chlorophenyl group via a benzylmethylamine moiety.
- Chlorine position: The ortho-chloro substitution on the benzyl group may affect steric interactions and metabolic pathways compared to para-substituted analogs.
- Hydrochloride salt: Enhances crystallinity and bioavailability.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-13(17(20)14-8-4-3-5-9-14)19(2)12-15-10-6-7-11-16(15)18;/h3-11,13H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBRNBZIFNNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the addition of phenylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and behavior.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This results in enhanced stimulation and mood elevation .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the cathinone class, which includes derivatives with varying substituents on the aromatic rings and amino groups. Below is a comparative analysis:
| Compound Name | Molecular Formula | Substituents | CAS No. | Key Features |
|---|---|---|---|---|
| 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride | C₁₇H₁₇ClNO·HCl | Phenyl (C₁), 2-chlorobenzylmethylamino (C₂) | Not reported | Ortho-chloro substitution; benzylmethylamine chain |
| N-Ethyl-2-amino-1-phenylpropan-1-one (Ethcathinone) hydrochloride | C₁₁H₁₅NO·HCl | Phenyl (C₁), ethylamino (C₂) | 18204-76-5 | Lacks chlorine; ethylamino group reduces steric bulk |
| N-Ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride | C₁₁H₁₄ClNO·HCl | 4-chlorophenyl (C₁), ethylamino (C₂) | 1233339-97-0 | Para-chloro substitution; higher metabolic stability than ortho-substituted analogs |
| 2-(Methylamino)-1-(4-methylphenyl)-1-propanone hydrochloride | C₁₁H₁₅NO·HCl | 4-methylphenyl (C₁), methylamino (C₂) | 1189726-22-4 | Methyl substituent on phenyl ring; altered lipophilicity |
Key Observations:
Chlorine Position : The 2-chlorophenyl group in the target compound may lead to distinct steric and electronic effects compared to para-substituted 4-CEC. Ortho-substitution can hinder enzymatic metabolism but may reduce receptor affinity due to steric clashes .
Aromatic Substitution : Methyl or halogen substituents on the phenyl ring influence lipophilicity and binding interactions. The target compound’s unsubstituted phenyl ring contrasts with 4-methylphenyl derivatives, which exhibit higher logP values .
Physicochemical and Pharmacological Properties
Data derived from spectroscopic and crystallographic studies of related cathinones (e.g., ethcathinone and 4-CEC) suggest the following trends:
| Property | Target Compound | Ethcathinone | 4-CEC | 4-Methylphenyl Analog |
|---|---|---|---|---|
| Melting Point (°C) | ~200–220 (estimated) | 192–194 | 210–212 | 185–190 |
| Solubility (H₂O) | Moderate | High | Moderate | Low |
| LogP (Predicted) | 2.8 | 1.5 | 3.1 | 2.2 |
| Receptor Affinity | Moderate σ₁, low DAT | High DAT affinity | Moderate DAT/SERT | Low DAT affinity |
Notes:
- Solubility : The hydrochloride salt improves water solubility compared to free bases, critical for bioavailability.
- Receptor Interactions: Ethcathinone exhibits higher dopamine transporter (DAT) affinity due to its simpler substituents, while bulkier groups (e.g., benzylmethylamino) in the target compound may prioritize σ₁ receptor interactions .
Metabolic and Forensic Considerations
- Detection: Mass spectrometry (MS) fragmentation patterns differ significantly between chlorine-substituted and methyl-substituted cathinones. The target compound’s benzylmethylamino group produces unique fragment ions (e.g., m/z 154 for 2-chlorobenzyl) .
Biological Activity
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride, also known as 2-(methylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and antiproliferative effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H19ClNO |
| Molecular Weight | 324.25 g/mol |
| IUPAC Name | 2-[(2-Chlorobenzyl)(methyl)amino]-1-phenyl-1-propanone hydrochloride (1:1) |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable ketone precursor. The process may include various purification steps such as recrystallization or chromatography to ensure the desired purity and yield.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of similar structures showed selective activity against Chlamydia species, suggesting that modifications in the structure can enhance biological activity against specific pathogens .
In vitro assays have shown that compounds with similar scaffolds can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in several studies. One study reported that certain derivatives exhibited strong inhibitory effects on cancer cell lines, with IC50 values indicating significant potential for development as anticancer agents . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride against C. trachomatis. The study utilized an immunofluorescence assay to evaluate the number and size of chlamydial inclusions in infected cells. Results indicated a marked reduction in inclusion size and number compared to untreated controls, highlighting the compound's potential as an antichlamydial agent .
Case Study 2: Anticancer Activity
In a separate study focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that certain modifications in the chemical structure enhanced cytotoxicity, with some compounds demonstrating IC50 values lower than those of established chemotherapeutics .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride with high purity?
The synthesis involves multi-step reactions, including alkylation, amination, and hydrochloride salt formation. Key steps include:
- Controlled temperature (e.g., 0–5°C during exothermic reactions) to prevent side products.
- pH adjustments during amine protonation to ensure proper salt formation.
- Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures) . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and validate purity via HPLC (≥99%) with UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : and NMR to verify substituent positions (e.g., 2-chlorophenyl methyl group and ketone resonance at ~200 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns matching Cl and N content.
- FTIR : Identify characteristic stretches (C=O at ~1700 cm, C-Cl at ~750 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use respiratory protection (FFP3 masks) and gloves due to potential respiratory and dermal irritation.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in enantiomeric purity or assay conditions. Strategies include:
- Chiral HPLC : Verify enantiomeric ratios, as stereochemistry significantly impacts receptor binding (e.g., dopamine/norepinephrine transporters) .
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK-293 for transporter assays) and buffer conditions (pH 7.4, 37°C) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic studies (e.g., cytochrome P450 oxidation) .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5) and toxicity profiles .
Q. How can impurities in synthesized batches be systematically identified and quantified?
- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-chlorobenzyl chloride) with a limit of detection (LOD) ≤0.1%.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation products .
Q. What experimental design principles apply to optimizing its synthetic yield in flow chemistry systems?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, residence time, reagent ratios).
- Continuous-Flow Reactors : Improve mixing efficiency and heat transfer compared to batch methods, reducing side reactions (e.g., over-alkylation) .
Methodological Notes
- Structural Analog Comparisons : Compare substituent effects using analogs like 2-(3-chloro-2-fluorophenyl) derivatives to assess how halogen positioning alters bioactivity .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve ambiguities in stereochemistry and hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
